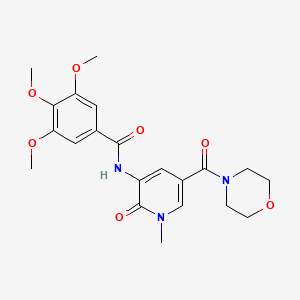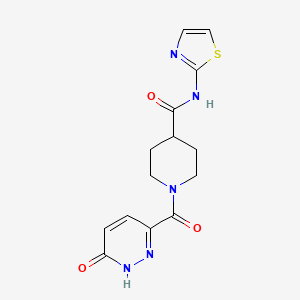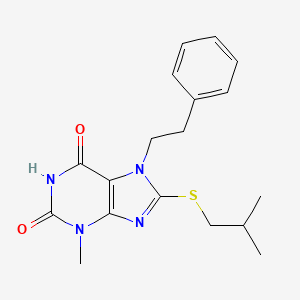![molecular formula C20H21NO4 B2603265 [(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380168-83-2](/img/structure/B2603265.png)
[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate” is a chemical compound that contains several types of bonds and functional groups . It has a total of 46 bonds, including 27 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds . The compound also contains 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, 1 aromatic ketone, and 1 sulfoxide .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another process involves the resolution of racemic mixtures of similar compounds with cinchona class of alkaloids or amines .
Molecular Structure Analysis
The molecular structure of “[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate” is complex due to the presence of multiple functional groups and bonds . It contains aromatic bonds, which are a type of covalent bond that occurs in aromatic compounds like benzene and other ring structures .
Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like "[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate" . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization of the benzylic radical .
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Synthesis
"Amino acetate functionalized Schiff base organotin(IV) complexes show promise as anticancer drugs. These complexes, characterized by various spectroscopic techniques and elemental analyses, demonstrated significant cytotoxicity against a range of human tumor cell lines, surpassing some conventional drugs like doxorubicin and cisplatin in effectiveness" (Basu Baul et al., 2009).
Biodegradable Polymers
"Environmentally benign CO2-based copolymers, specifically poly(tert-butyl 3,4-dihydroxybutanoate carbonate), synthesized from dihydroxybutyric acid and CO2, demonstrate potential for biocompatible polymer production. These materials, having significant carbonate linkages and regioselectivity, show promise for applications including drug delivery" (Tsai, Wang, & Darensbourg, 2016).
Organic Synthesis and Mechanistic Studies
"Studies on the oxidative cleavage of the CC triple bond during the autoxidation of acetylenic hydrocarbons highlighted α-dicarbonyl compounds as key intermediates. This research provides insights into the oxidation mechanisms of such compounds, presenting a foundation for further synthetic applications" (Rao & Pritzkow, 1987).
DNA Binding Interactions
"Amide-substituted dexibuprofen derivatives were synthesized and evaluated for their DNA binding interactions. These compounds, analyzed through various spectroscopic and voltammetric techniques, demonstrated significant binding with DNA, offering insights into their potential biomedical applications" (Arshad et al., 2017).
Enzymatic Synthesis of Amino Acids
"Enzymatic hydrolysis of methyl difluoro-amino esters provided a method for synthesizing difluoro-l-amino acids, illustrating a biocatalytic approach to produce stereochemically pure amino acids for pharmaceutical and chemical research" (Ayi, Guedj, & Septe, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(15-8-5-4-6-9-15)20(24)25-13-19(23)21-17-11-7-10-16(12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSWEONDRGBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)
![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)


![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)


![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

